4-Fluoro-3-(trifluoromethoxy)aniline
Overview
Description
4-Fluoro-3-(trifluoromethoxy)aniline is an aromatic amine compound characterized by the presence of both fluorine and trifluoromethoxy groups attached to the benzene ring.
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(trifluoromethoxy)aniline plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) . The interactions of this compound with these biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the enzymes and proteins it interacts with.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes involved in metabolic pathways . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes and proteins, altering their activity and function . For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and changes in gene expression . Threshold effects have been observed, where the compound exhibits different biochemical activities at varying concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by altering the activity of key metabolic enzymes . For example, this compound has been shown to inhibit certain enzymes involved in the synthesis of amino acids and other essential biomolecules, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group onto a fluorinated aniline derivative. One common method includes the reaction of 4-fluoroaniline with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under suitable conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted anilines with various functional groups.
Oxidation: Nitro or nitroso derivatives.
Reduction: Reduced amines or other hydrogenated products.
Scientific Research Applications
4-Fluoro-3-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers with unique properties
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)aniline
- 3-(Trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)aniline
Uniqueness
4-Fluoro-3-(trifluoromethoxy)aniline is unique due to the simultaneous presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMGZPOPIVVIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616347 | |
Record name | 4-Fluoro-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113421-98-0 | |
Record name | 4-Fluoro-3-(trifluoromethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113421-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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